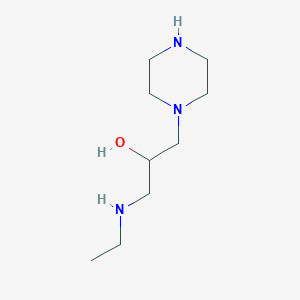

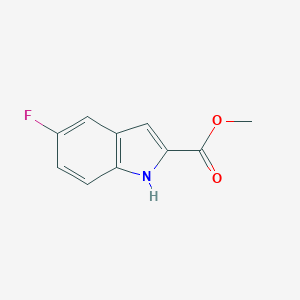

methyl 5-fluoro-1H-indole-2-carboxylate

Overview

Description

Methyl 5-fluoro-1H-indole-2-carboxylate (MFC) is an organic compound that is widely used in scientific research due to its unique properties. It is a derivative of indole, a naturally occurring heterocyclic aromatic compound found in many plants, and is composed of a five-membered ring with a methyl group attached to the fifth position. MFC is a versatile compound that has many applications in organic synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Pharmaceutical Applications :

- A robust synthesis method for methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a related compound, was developed as a key intermediate in the preparation of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).

Anticancer Properties :

- A study on the synthesis of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives, including 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, revealed significant antimitotic activity at micromolar and submicromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).

- Novel indole-thiazolidinone hybrid structures, including 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester, showed promising anticancer activity in vitro against various cancer cell lines (Kryshchyshyn-Dylevych et al., 2021).

Antiviral Activity :

- Research on substituted 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, including ethyl 5-hyroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylate, indicated significant antiviral activity against influenza viruses (Ivachtchenko et al., 2015).

Fluorescence and Optical Studies :

- A study on methyl 5-methoxy-1H-indole-2-carboxylate, a compound structurally similar to methyl 5-fluoro-1H-indole-2-carboxylate, involved characterization using various spectroscopic techniques and computational studies. This highlighted its potential as a precursor to biologically active molecules (Almutairi et al., 2017).

Serotonin Uptake Inhibitors :

- Research on new indole derivatives, including 5-fluoro-3-[(4-piperidinyl)methyl]indole, demonstrated their potential as serotonin uptake inhibitors. This is significant for developing treatments for depression and other neurological disorders (Malleron et al., 1993).

Mechanism of Action

Target of Action

Methyl 5-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives is often associated with their ability to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can result in changes to the function of these targets, potentially leading to therapeutic effects.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

The result of action for a compound refers to the molecular and cellular effects of its action. Some indole derivatives have shown inhibitory activity against certain viruses . .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .

Future Directions

properties

IUPAC Name |

methyl 5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZGGDBUGGJROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406450 | |

| Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167631-84-7 | |

| Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

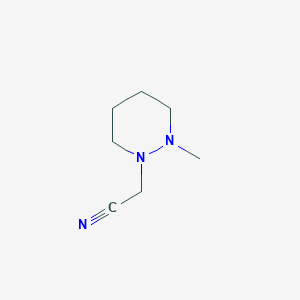

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

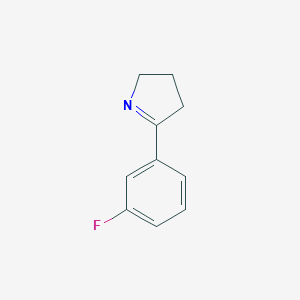

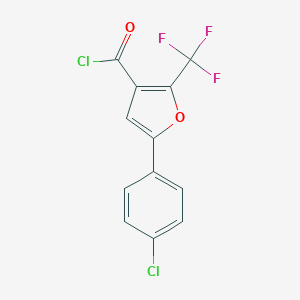

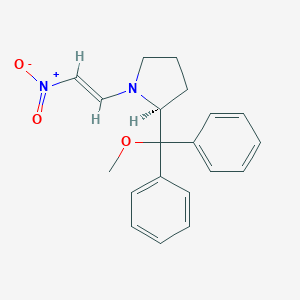

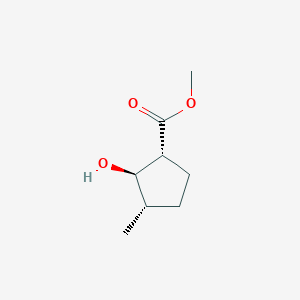

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of methyl 5-fluoro-1H-indole-2-carboxylate?

A1: While the abstract doesn't explicitly state the molecular weight, it does mention the molecular formula of this compound is C10H8FNO2 []. Using this information and a periodic table, the molecular weight can be calculated to be 193.17 g/mol.

Q2: Does this compound exhibit any interesting intermolecular interactions in its solid state?

A2: Yes, the abstract mentions that in the crystal structure, this compound molecules form dimeric pairs through two N—H⋯O hydrogen bonds []. These dimers are generated through an inversion center within the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)